Kasugamycin - 11030-24-3

Kasugamycin

Catalog Number: EVT-8187321
CAS Number: 11030-24-3
Molecular Formula: C14H25N3O9
Molecular Weight: 379.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kasugamycin is an amino cyclitol glycoside that is isolated from Streptomyces kasugaensis and exhibits antibiotic and fungicidal properties. It has a role as a bacterial metabolite, a protein synthesis inhibitor and an antifungal agrochemical. It is an amino cyclitol glycoside, an aminoglycoside antibiotic, a monosaccharide derivative, a carboxamidine and an antibiotic fungicide.
Kasugamycin is a natural product found in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.
Source and Classification

Kasugamycin is derived from the fermentation of Streptomyces kasugaensis, a soil-dwelling bacterium. This compound belongs to the class of aminoglycosides, which are characterized by their ability to inhibit protein synthesis in bacteria. Its primary usage is as a fungicide in agriculture, targeting pathogens such as Fusarium and Botrytis species .

Synthesis Analysis

Methods and Technical Details

The production of kasugamycin typically involves aerobic fermentation processes. The standard method includes inoculating a sterilized growth medium with Streptomyces kasugaensis and fermenting it under controlled conditions—usually at 28°C and pH 7.4 for approximately 48 hours. The fermentation medium is aerated and agitated to optimize growth conditions.

After fermentation, the kasugamycin is isolated through several steps:

  1. Centrifugation or Filtration: This removes solids from the fermentation broth.
  2. Activated Charcoal Treatment: The liquid is treated with activated charcoal to eliminate impurities.
  3. Elution: Kasugamycin is eluted from the charcoal using hydrochloric acid, yielding kasugamycin hydrochloride.
  4. Ion Exchange Chromatography: Further purification can be achieved using cationic ion exchange resins .

Alternative methods have also been explored, including mutations in Streptomyces aureofaciens to enhance yield .

Molecular Structure Analysis

Structure and Data

Kasugamycin has a complex molecular structure characterized by its aminoglycoside configuration. The compound's molecular formula is C₁₄H₁₈N₄O₅S, with a molecular weight of approximately 358.38 g/mol. The structure consists of an acetamidinium group linked to a hexopyranose ring, which contributes to its biological activity.

The X-ray crystallography studies have elucidated its binding sites within the ribosome, revealing that kasugamycin interacts specifically with the mRNA channel of the ribosomal subunit . This interaction is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Kasugamycin primarily functions by inhibiting protein synthesis in bacteria through its interaction with ribosomal RNA. It binds to the 30S ribosomal subunit, obstructing the mRNA channel and preventing proper translation processes.

The inhibition mechanism involves:

  • Binding to Ribosomal RNA: Kasugamycin binds between conserved nucleotides in the ribosome, disrupting normal translation.
  • Resistance Mutations: Certain mutations in ribosomal RNA can confer resistance to kasugamycin without affecting its binding capabilities .
Mechanism of Action

Process and Data

Kasugamycin inhibits protein synthesis by binding to the ribosomal RNA within the 30S subunit of prokaryotic ribosomes. This binding occurs at specific sites that interfere with the translation process, particularly at the junction of peptidyl-tRNA and exit-tRNA sites.

Research indicates that kasugamycin's effectiveness is influenced by the presence of a 5' leader sequence in mRNA, which enhances its inhibitory effects on translation initiation . The structural analysis shows that kasugamycin's acetamidinium-carboxylate group plays a critical role in its interaction with ribosomal RNA.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Kasugamycin exhibits varying solubility depending on pH:
    • At pH 5: 20.7 g/100 mL
    • At pH 7: 22.8 g/100 mL
    • At pH 9: 43.8 g/100 mL
  • Vapor Pressure: <0.013 mPa at 25°C.
  • Dissociation Constants (pKa):
    • Ka1 = 3.23
    • pKa2 = 7.73
    • pKa3 = 11.0
  • Octanol/Water Partition Coefficient (Log KOW): <1.96 at pH 5 .

These properties indicate that kasugamycin is relatively stable under various environmental conditions, which is advantageous for its application as a fungicide.

Applications

Scientific Uses

Kasugamycin has significant applications in agriculture as an antifungal agent, particularly for crops susceptible to fungal infections like Fusarium and Botrytis. Its effectiveness against these pathogens makes it valuable for maintaining crop health and yield.

In addition to agricultural uses, kasugamycin has been studied for potential applications in medical microbiology due to its antibiotic properties against certain bacterial strains, although its primary use remains within agricultural contexts .

Introduction to Kasugamycin: Discovery and Historical Significance in Antimicrobial Research

Isolation and Characterization from Streptomyces kasugaensis: Bioprospecting Context

The discovery of kasugamycin originated from systematic bioprospecting of actinobacterial diversity in Japanese ecosystems. In 1965, Hamao Umezawa's research team isolated a novel Streptomyces strain from soils near the Kasuga Shrine in Nara, Japan—a site selected for its undisturbed microbial ecology. The strain, designated Streptomyces kasugaensis, produced a previously uncharacterized antimicrobial compound in fermentation broths that demonstrated potent activity against Pyricularia oryzae (the causal agent of rice blast disease), yet exhibited remarkably low mammalian toxicity. Initial characterization revealed kasugamycin as a water-soluble, basic compound with the molecular formula C~14~H~25~N~3~O~9~ and a distinctive pseudo-disaccharide structure featuring an inositol moiety linked to a kasugamine sugar component. The antibiotic crystallized as a hydrochloride hydrate (C~14~H~28~ClN~3~O~10~), forming sweet-tasting colorless crystals stable at room temperature but decomposing at 202-204°C. [3] [4]

Molecular characterization of the kasugamycin biosynthetic gene cluster revealed a complex 22-kb DNA fragment containing 17 open reading frames. Key enzymes included KasA (aminotransferase) and KasD (dNDP-glucose 4,6-dehydratase), the latter catalyzing the conversion of dNDP-glucose to 4-keto-6-deoxy-dNDP-glucose—a critical step in the kasugamine pathway. Researchers identified KsgR as a self-resistance gene conferring protection to the producing strain through ribosomal target modification, a finding confirmed by its overexpression in Escherichia coli BL21. This genetic architecture exemplifies the co-evolution of biosynthesis and resistance mechanisms in antibiotic-producing actinobacteria. [2]

Table 1: Key Physicochemical Properties of Kasugamycin Hydrochloride Hydrate

PropertySpecificationSignificance
Solubility220 g/L in water; 7.4 mg/L in methanol; insoluble in acetone, chloroformFacilitates aqueous formulation for agricultural applications
StabilityStable in weak acids; decomposes slowly at pH 7; rapid degradation in alkaline solutionsRequires pH considerations in formulation and storage
Optical Rotation[α]~D~^25^ = +120° (c = 1.6 in water)Diagnostic parameter for identity verification
pKa ValuespKa~1~ < 2 (carboxyl), pKa~2~ = 7.1, pKa~3~ = 10.6Influences ionization state across biological pH gradients

The isolation of kasugamycin occurred during a golden age of antibiotic discovery from soil actinobacteria. Unlike the broad-spectrum activity of streptomycin or tetracyclines, kasugamycin displayed selective inhibition against fungal pathogens, making it particularly valuable for crop protection without disrupting beneficial soil microbiota. Its discovery exemplified the ecological rationale of bioprospecting: microorganisms evolved specialized chemistry to control competitors in their native habitats, which could be harnessed for human applications. [4] [5]

Early Applications in Agricultural Pathology: Rice Blast Disease Management

Rice blast disease, caused by the ascomycete fungus Magnaporthe oryzae (previously Pyricularia oryzae), represented a devastating threat to global rice production in the mid-20th century, capable of destroying 30-50% of harvests in epidemic years. Pre-kasugamycin control relied heavily on copper-based fungicides and mercuric chloride, compounds with substantial environmental toxicity and limited efficacy. Kasugamycin's introduction in 1965 revolutionized blast management through its targeted mechanism and favorable environmental profile. [3] [7]

The antibiotic demonstrated exceptional systemic activity when applied as foliar sprays (0.3-3% active ingredient), protecting rice plants through both preventive and curative actions. Its efficacy stemmed from specific inhibition of fungal protein biosynthesis through binding to the 30S ribosomal subunit, disrupting initiation complex formation. Notably, kasugamycin's activity against M. oryzae exhibited pH dependence, with maximal inhibition at pH 5.0 and complete loss of activity at neutral pH—a property leveraged in agricultural formulations to enhance target specificity and reduce non-target effects. This pH sensitivity aligned with the acidic microenvironment of rice phyllosphere, creating optimal conditions for antifungal action while minimizing soil contamination. [3] [4]

Table 2: Historical Impact of Kasugamycin on Rice Blast Management

ParameterPre-Kasugamycin EraPost-Kasugamycin Implementation
Primary Control AgentsCopper-based fungicides, mercuric chlorideKasugamycin hydrochloride (Kasumin®)
Typical Application Frequency8-12 treatments per season3-5 treatments per season
Control Efficacy40-60% under high disease pressure85-95% under comparable conditions
Environmental ImpactHigh soil accumulation; aquatic toxicityRapid photodegradation; low soil adsorption
Resistance DevelopmentNot documentedInitially absent; emerged after 15+ years of use

Field trials across Japanese rice-growing regions demonstrated 85-95% disease suppression at application rates of 100-300 g active ingredient per hectare, significantly lower than conventional fungicides. Kasugamycin formulations (notably Kasumin® 2L) exhibited unique phyllosphere dynamics: unlike contact fungicides, the compound translocated locally within treated leaves, protecting new growth from infection. This property proved particularly valuable against the hemibiotrophic M. oryzae, which penetrates plant tissues before visible symptoms emerge. The antibiotic's favorable toxicological profile—oral LD~50~ > 5000 mg/kg in rodents—enabled rapid regulatory adoption and established it as a cornerstone of integrated rice disease management. [3] [7] [8]

Beyond rice blast, kasugamycin demonstrated utility against diverse phytopathogens including Cercospora species in celery and sugar beet, Venturia species causing apple scab, and bacterial pathogens such as Pseudomonas syringae and Xanthomonas species. Its broad-spectrum activity against both fungal and bacterial pathogens represented a significant advance in crop protection chemistry, enabling simplified application regimes. This versatility prompted commercial development of combination products with copper oxychloride, enhancing efficacy while mitigating resistance development through multi-site action. [3] [10]

Transition to Broad-Spectrum Antibiotic: Evolution of Pharmacological Interest

While kasugamycin's agricultural utility remained undisputed, three scientific revelations catalyzed its transition into broader pharmacological contexts: (1) recognition of its novel ribosomal binding mechanism distinct from other aminoglycosides; (2) discovery of activity against clinically relevant bacteria; and (3) identification of non-ribosomal targets expanding its mechanistic repertoire.

X-ray crystallography studies at 3.5-Å resolution revealed kasugamycin's interaction with the 30S ribosomal subunit occurs within the messenger RNA channel between conserved nucleotides G926 and A794 in 16S ribosomal RNA. Unlike classical aminoglycosides that induce translational misreading, kasugamycin specifically disrupts initiation complex formation by competitively displacing initiator transfer RNA from the peptidyl site. This occurs through mimicry of mRNA codon nucleotides, perturbing the mRNA-tRNA codon-anticodon interaction. Crucially, kasugamycin binding doesn't overlap with ribosomal sites for other antibiotics, explaining its activity against streptomycin-resistant strains. [4] [6]

Biochemical analyses confirmed kasugamycin's activity extends beyond fungal pathogens to clinically relevant bacteria. Against Escherichia coli K-12, it inhibited protein synthesis initiation with an IC~50~ of 5-10 μg/mL, comparable to tetracyclines. This discovery prompted exploration against bacterial phytopathogens, most notably Erwinia amylovora, the causal agent of fire blight in rosaceous plants. Field trials across multiple Pyrus cultivars demonstrated blossom blight control equivalent to streptomycin—the industry standard—at 100 ppm concentrations. Kasugamycin uniquely suppressed epiphytic E. amylovora populations on apple flower stigmas without reducing total culturable bacteria, indicating selective antimicrobial activity rather than broad biocidal effects. [8] [10]

A paradigm-shifting discovery emerged in 2021 when kasugamycin was identified as a potent competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases across biological kingdoms. Enzymatic assays demonstrated inhibition constants (K~i~) ranging from 0.25 μM against human chitotriosidase (HsCht) to 29.00 μM against Serratia marcescens chitinase (SmChiA). Tryptophan fluorescence spectroscopy and molecular docking revealed kasugamycin binds substrate-binding clefts through an electrostatic interaction between its amino group and a conserved aspartate in the catalytic triad. This represents a remarkable case of functional polypharmacology: a single compound evolved to inhibit both protein synthesis (primary target) and chitinolytic enzymes (secondary target), explaining its efficacy against chitin-containing pathogens. [1]

Table 3: Comparative Inhibition Constants (K~i~) of Kasugamycin Against GH18 Chitinases

Source OrganismEnzymeK~i~ (μM)Biological Significance
Homo sapiensChitotriosidase (HsCht)0.25Potential immunomodulatory applications
Ostrinia furnacalisOfChtI0.47Relevance to insect molting disruption
Homo sapiensAcidic mammalian chitinase (AMCase)6.27Asthma and allergy implications
Ostrinia furnacalisOfChi-h2.70Dual targeting in insect pathogens
Serratia marcescensSmChiA29.00Antibacterial adjuvant potential

Resistance mechanisms further illuminate kasugamycin's biological interactions. While spontaneous chromosomal mutations in the ksgA gene (encoding 16S rRNA adenine dimethyltransferase) confer low-level resistance in laboratory settings, clinically relevant resistance in Erwinia amylovora arises through distinct mechanisms. Experimental evolution studies revealed kasugamycin-resistant mutants emerge via loss-of-function mutations in peptide ABC transporter components, reducing intracellular antibiotic accumulation. Crucially, these mutants exhibit fitness costs including reduced growth rates and attenuated virulence in immature pear fruit assays—an evolutionary constraint potentially delaying resistance in field populations. Environmental surveys identified over 42 bacterial species harboring intrinsic kasugamycin resistance in treated orchards, suggesting potential reservoirs for resistance gene transfer, though clinical consequences remain undefined. [6] [8] [10]

The pharmacological evolution of kasugamycin illustrates how mechanistic reinvestigation can repurpose established antimicrobials. Current research explores its potential against chitinase-dependent processes in human pathologies (asthma, gout) and as an adjuvant to overcome enzymatic drug resistance in fungi. These applications leverage its unique polypharmacology while respecting ecological and resistance management imperatives that underpin sustainable antimicrobial use. [1] [10]

Properties

CAS Number

11030-24-3

Product Name

Kasugamycin

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid

Molecular Formula

C14H25N3O9

Molecular Weight

379.36 g/mol

InChI

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1

InChI Key

PVTHJAPFENJVNC-UQTMRZPGSA-N

SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N

Solubility

In water, 1X10+6 mg/L at 25 °C /Miscible/ (est)

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.